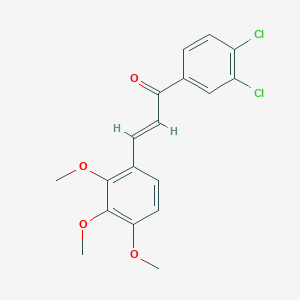

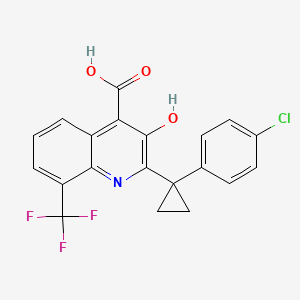

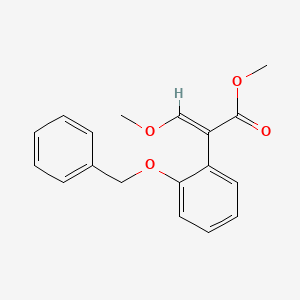

![molecular formula C13H10O2 B3079404 6H-Benzo[c]chromen-10-ol CAS No. 1068441-36-0](/img/structure/B3079404.png)

6H-Benzo[c]chromen-10-ol

Übersicht

Beschreibung

Synthesis Analysis

- Photocatalytic Radical Cyclization : S-Aryl dibenzothiophenium salts, obtained through a highly regioselective C-H sulfenylation of o-benzyl-protected phenols, serve as precursors. The reaction involves a photocatalytically triggered single-electron transfer to the sulfonium salt, promoting the formation of an aryl radical via selective mesolitic cleavage of the S-Arexo bond. Subsequent cyclization and ring expansion deliver the desired tricyclic systems .

Molecular Structure Analysis

The molecular formula of 6H-Benzo[c]chromen-10-ol is C13H10O2. It has an average mass of 198.217 Da and a monoisotopic mass of 198.068085 Da. The compound’s structure includes a chromene ring with a hydroxyl group at position 10 .

Chemical Reactions Analysis

- Photocatalyzed Radical Cyclization : The initial radical species generated from sulfonium salts cyclizes following a kinetically favored 5-exo-trig pathway, leading to the formation of the tricyclic system .

- Cascade Reactions : A catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes involves cascade reactions of 2-(2-(allyloxy)phenyl)furan and 2-(2-(prop-2-ynyloxy)phenyl)furan under visible light and transition-metal-free conditions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis in Aqueous Media

6H-Benzo[c]chromen-10-ol can be synthesized in a catalyst-free manner in aqueous media under microwave irradiation. This environmentally friendly process involves cascade reactions of specific furans and features intramolecular Diels–Alder reactions, as well as oxidation using aqueous hydrogen peroxide without the need for an activator or catalyst (He et al., 2012).

Importance in Pharmacology and Synthesis Protocols

6H-Benzo[c]chromen-10-ol and its derivatives, particularly 6H-benzo[c]chromen-6-ones, have considerable pharmacological importance and serve as core structures in secondary metabolites. Since natural sources produce them in limited quantities, there are various synthetic procedures reviewed, including Suzuki coupling reactions and reactions involving Michael acceptor with dicarbonyl compounds (Mazimba, 2016).

Potential in Alzheimer's Disease Treatment

Derivatives of 6H-Benzo[c]chromen-10-ol, such as urolithins, have been studied for their potential in treating Alzheimer's Disease. These derivatives are bioavailable metabolites of ellagitannins and have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, crucial in Alzheimer's Disease treatment (Gulcan et al., 2014).

Application in Cholinesterase Inhibition

Further research into 6H-Benzo[c]chromen-10-ol derivatives has shown promising results in cholinesterase inhibition, an essential aspect in treating neurodegenerative diseases like Alzheimer's. Certain derivatives exhibited significant inhibitory potential and comparable activity to known pharmaceuticals (Tang et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6H-benzo[c]chromen-10-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-11-6-3-4-9-8-15-12-7-2-1-5-10(12)13(9)11/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIBYBNAQWKELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-Benzo[c]chromen-10-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

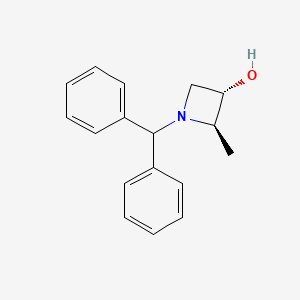

![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)

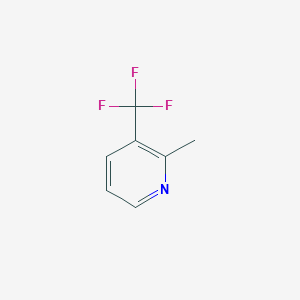

![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)

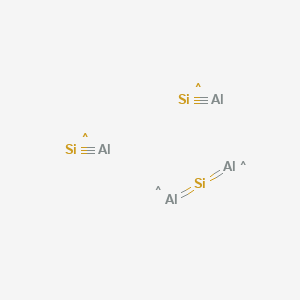

![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B3079410.png)